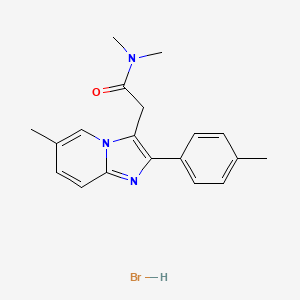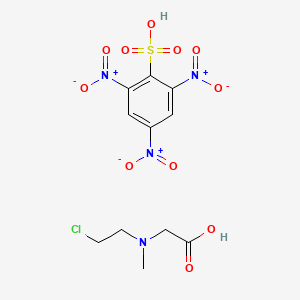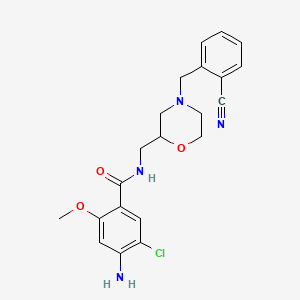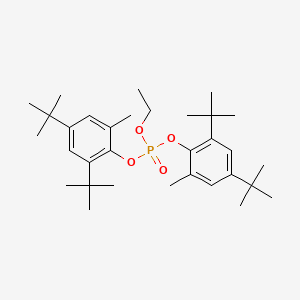
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate is a chemical compound with the molecular formula C32H51O3P. It is known for its use as an antioxidant in various industrial applications, particularly in the stabilization of polymers and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate typically involves the reaction of 2,4-di-tert-butyl-6-methylphenol with phosphorus trichloride, followed by the addition of ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different phosphite derivatives.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphates and phosphites, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate involves its ability to scavenge free radicals and prevent oxidative degradation. The phenolic groups in the compound donate hydrogen atoms to neutralize free radicals, thereby protecting the materials from oxidative damage . The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl) phosphate: Similar in structure but lacks the ethyl group.
2,4-Di-tert-butyl-6-methylphenol: A precursor in the synthesis of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate.
Bis(2,4-di-tert-butylphenyl) phosphite: Another antioxidant with similar applications.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced antioxidant properties compared to its analogs. The presence of the ethyl group and the specific arrangement of the phenolic groups contribute to its effectiveness in stabilizing polymers and other materials .
Properties
CAS No. |
871122-79-1 |
|---|---|
Molecular Formula |
C32H51O4P |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
bis(2,4-ditert-butyl-6-methylphenyl) ethyl phosphate |
InChI |
InChI=1S/C32H51O4P/c1-16-34-37(33,35-27-21(2)17-23(29(4,5)6)19-25(27)31(10,11)12)36-28-22(3)18-24(30(7,8)9)20-26(28)32(13,14)15/h17-20H,16H2,1-15H3 |
InChI Key |
SVNCDHBIQPXHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



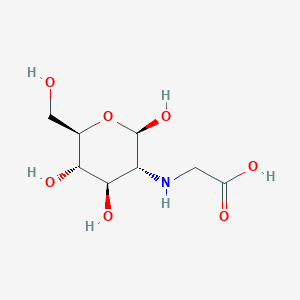


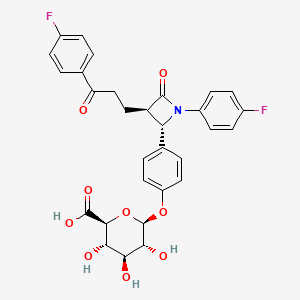
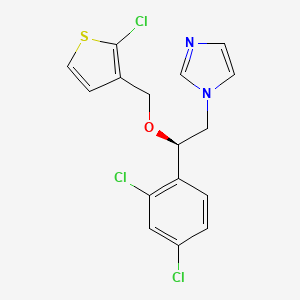
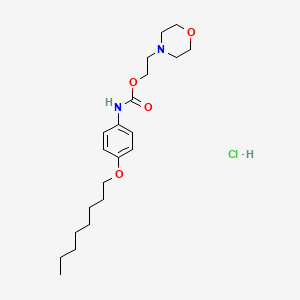
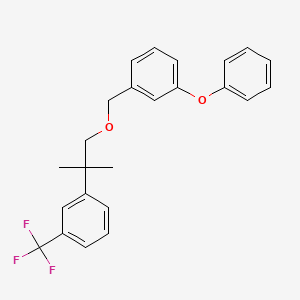


![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
